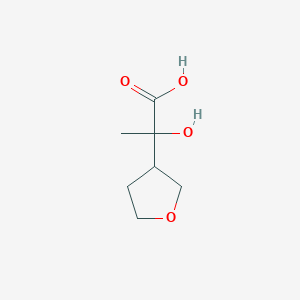

2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Description

Structural Context and IUPAC Nomenclature of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is this compound. This name precisely describes its molecular structure. The parent chain is "propanoic acid," a three-carbon carboxylic acid. wikipedia.org A hydroxyl (-OH) group is attached to the second carbon atom (C2), making it an alpha-hydroxy acid. Also attached to C2 is an "oxolan-3-yl" substituent. "Oxolane" is the systematic name for a five-membered saturated heterocyclic ring containing one oxygen atom, also commonly known as tetrahydrofuran (B95107). np-mrd.org The "-3-yl" suffix indicates that the oxolane ring is connected to the propanoic acid backbone via its third carbon atom. The molecule possesses a chiral center at the C2 position of the propanoic acid chain, meaning it can exist as two enantiomers.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H12O4 |

| Molecular Weight | 160.17 g/mol accelachem.com |

| CAS Number | 1537043-47-2 bldpharm.com |

| SMILES | CC(C1CCOC1)(C(=O)O)O uni.lu |

| InChI Key | GZKKBIVLRCOXRB-UHFFFAOYSA-N uni.lu |

Broader Significance of Oxolane-Containing Carboxylic Acids in Synthetic Chemistry

The oxolane (tetrahydrofuran) ring is a prevalent structural motif in a vast number of natural products and synthetic compounds with diverse biological activities. nih.gov Its inclusion in a molecule can influence properties such as solubility, metabolic stability, and lipophilicity. acs.org Carboxylic acids are also of fundamental importance in organic synthesis, serving as versatile intermediates and directing groups in various chemical transformations. researchgate.net

The combination of an oxolane ring and a carboxylic acid function in a single molecule, as seen in this compound, creates a bifunctional building block with significant potential in synthetic chemistry. Such compounds can be utilized in the synthesis of:

Pharmaceutical Intermediates: The oxolane moiety is present in numerous drugs, and its incorporation can be a key step in their synthesis. hangdachem.com

Novel Polymers: The carboxylic acid and hydroxyl groups can participate in polymerization reactions, leading to new polyesters with potentially unique properties conferred by the heterocyclic ring.

Complex Natural Product Synthesis: Oxolane-containing carboxylic acids can serve as key fragments in the total synthesis of complex natural products.

The reactivity of the carboxylic acid group allows for a wide range of transformations, including esterification, amidation, and reduction, while the oxolane ring can participate in ring-opening reactions under specific conditions, further expanding its synthetic utility.

Overview of Current Academic Research Directions for Chiral Alpha-Hydroxy Acids

Chiral alpha-hydroxy acids (AHAs) are a critically important class of compounds, widely used as versatile building blocks in the enantioselective synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. wiley.com The presence of both a hydroxyl and a carboxyl group at the stereogenic center provides a handle for a variety of chemical manipulations with a high degree of stereochemical control.

Current research in the field of chiral alpha-hydroxy acids is focused on several key areas:

Asymmetric Synthesis: Developing novel and efficient catalytic asymmetric methods for the synthesis of enantiomerically pure AHAs is a major focus. This includes strategies like asymmetric hydrogenation of alpha-keto acids and enzymatic resolutions.

Applications as Chiral Building Blocks: Chiral AHAs are extensively used as starting materials for the synthesis of more complex chiral molecules. nih.gov Research continues to explore their utility in the synthesis of depsipeptides, which are peptide analogues with ester bonds, and in the construction of chiral ligands for asymmetric catalysis. researchgate.net

Biocatalysis: The use of enzymes for the production of enantiomerically pure AHAs is a growing area of interest. Biocatalytic methods often offer high selectivity and operate under mild, environmentally friendly conditions.

Development of Novel Derivatives: Researchers are actively exploring the synthesis of novel AHA derivatives with unique functionalities to expand their applications in medicinal chemistry and materials science.

This compound, as a chiral alpha-hydroxy acid, fits squarely within these research trends. The development of stereoselective routes to its enantiomers and the exploration of its utility as a chiral building block in the synthesis of novel bioactive molecules and materials represent promising avenues for future research.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(oxolan-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(10,6(8)9)5-2-3-11-4-5/h5,10H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKKBIVLRCOXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOC1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537043-47-2 | |

| Record name | 2-hydroxy-2-(oxolan-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Hydroxy 2 Oxolan 3 Yl Propanoic Acid

Retrosynthetic Disconnection Analysis and Identification of Key Precursors for 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, several logical disconnections can be proposed to identify key precursors.

A primary disconnection can be made at the carbon-carbon bond between the oxolane ring and the propanoic acid moiety. This approach simplifies the molecule into two key fragments: an oxolane-based synthon and a C2-synthon representing the hydroxypropanoic acid portion.

Disconnection A: C-C Bond Cleavage: This disconnection suggests a nucleophilic oxolane-3-yl precursor and an electrophilic pyruvate (B1213749) equivalent. For instance, an organometallic reagent derived from 3-halooxolane could react with an ester of pyruvic acid. Conversely, an electrophilic 3-halooxolane could react with a nucleophilic pyruvate enolate equivalent.

Disconnection B: C-O Bond Cleavage (Oxolane Ring): An alternative strategy involves disconnecting the oxolane ring itself. This leads to a linear precursor, such as a suitably substituted 1,4-diol or a γ-hydroxy alkene, which can undergo intramolecular cyclization to form the heterocyclic ring. organic-chemistry.org

Based on these primary disconnections, several key precursors can be identified.

Table 1: Potential Key Precursors for this compound

| Precursor Type | Specific Example | Corresponding Synthetic Strategy |

|---|---|---|

| Oxolane-based Nucleophile | 3-Oxolanylmagnesium bromide | Grignard reaction with a pyruvate derivative |

| Oxolane-based Electrophile | 3-Bromooxolane | Nucleophilic substitution with a pyruvate enolate |

| Linear Diol Precursor | 4,6,7-Trihydroxy-4-methylheptanoic acid derivative | Acid-catalyzed intramolecular cyclization |

| Oxolane-Propanoic Precursor | 2-(Oxolan-3-yl)propanoic acid | Alpha-hydroxylation |

Detailed Investigation of Oxolane Ring Formation Strategies in the Synthesis of this compound

The formation of the substituted oxolane (tetrahydrofuran) ring is a critical step in the synthesis. Various methods have been developed for the construction of this common heterocyclic motif. nih.govnih.gov

The intramolecular cyclization of linear precursors containing hydroxyl groups is a common and effective method for forming cyclic ethers like oxolane. organic-chemistry.org Acid-catalyzed dehydration-cyclization of diols is a well-established strategy. nih.gov For the synthesis of the target molecule, a linear precursor such as a substituted hexane-1,4-diol (B92695) derivative could be cyclized. The reaction is typically promoted by a Brønsted or Lewis acid. For example, a 1,4-diol can be cyclized using an acid catalyst to form the tetrahydrofuran (B95107) ring. nih.gov Similarly, γ-hydroxy alkenes can undergo intramolecular hydroalkoxylation under acidic conditions to yield substituted oxolanes. nih.gov The choice of acid catalyst can be crucial for optimizing the reaction yield and minimizing side reactions. mdpi.comnepjol.info

Table 2: Comparison of Acid Catalysts for Intramolecular Cyclization

| Catalyst | Typical Conditions | Advantages | Potential Limitations |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated, elevated temperature | Low cost, readily available | Harsh conditions, potential for charring and side reactions mdpi.com |

| Triflic Acid (TfOH) | Catalytic amounts, often milder temperatures | High acidity, effective in small quantities mdpi.commdpi.com | Higher cost |

| Lewis Acids (e.g., SnCl₄) | Anhydrous solvent | Can promote specific stereochemical outcomes nih.gov | Stoichiometric amounts may be needed, moisture sensitive |

| Silver(I) Triflate (AgOTf) | Catalytic, mild conditions | Tolerant of various functional groups organic-chemistry.org | Cost of silver |

The target molecule possesses at least two stereocenters, making stereocontrol a significant challenge. The development of stereoselective methods for synthesizing substituted oxolanes is an active area of research. nih.govnih.gov Strategies for controlling stereochemistry include:

Substrate Control: Utilizing a chiral starting material can induce diastereoselectivity during the cyclization step. The pre-existing stereocenters in the linear precursor can direct the formation of new stereocenters, often with a high degree of predictability based on steric and electronic factors. nih.gov

Chiral Catalysis: The use of chiral catalysts can enable enantioselective synthesis from achiral precursors. For example, chiral phosphine (B1218219) ligands have been used in palladium-catalyzed reactions to construct vinyltetrahydrofuran derivatives with high enantiomeric excess. nih.gov

Oxidative Cyclization: The stereoselective oxidative cyclization of dienes or polyenes can generate multiple stereocenters and bonds in a single step. nih.gov For instance, treatment of a 1,5-diene with catalytic osmium tetroxide (OsO₄) under acidic conditions can yield a hydroxylated tetrahydrofuran derivative as a single stereoisomer. nih.gov

Elaboration of the Propanoic Acid Moiety in the Synthesis of this compound

The synthesis of the α-hydroxypropanoic acid side chain requires specific methodologies for introducing both the hydroxyl and carboxylic acid functional groups at the correct positions.

Introducing a hydroxyl group at the α-position of a carboxylic acid is a key transformation. A classic approach is the Hell-Volhard-Zelinsky reaction, which involves the α-halogenation of the carboxylic acid followed by nucleophilic substitution with hydroxide. quora.com

The general sequence is as follows:

α-Bromination: The precursor, 2-(oxolan-3-yl)propanoic acid, is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. This yields 2-bromo-2-(oxolan-3-yl)propanoic acid.

Hydrolysis: The resulting α-bromo acid is then subjected to hydrolysis, typically with an aqueous base followed by acidification, to replace the bromine atom with a hydroxyl group. quora.com

Alternative, more modern methods for α-hydroxylation exist, though the Hell-Volhard-Zelinsky reaction remains a robust and widely used method for many substrates.

Carboxylation of Grignard Reagents: This is a powerful method for forming a new carbon-carbon bond and introducing a carboxyl group. libretexts.orglibretexts.org The synthesis would involve preparing a Grignard reagent from a suitable precursor, such as 3-(1-bromoethyl)oxolane. This organomagnesium compound is then reacted with carbon dioxide (dry ice), followed by an acidic workup to yield 2-(oxolan-3-yl)propanoic acid. youtube.com This precursor can then undergo α-hydroxylation as described above. A key limitation is the incompatibility of Grignard reagents with acidic protons or certain functional groups. libretexts.orglibretexts.org

Hydrolysis of Nitriles: This two-step method involves the nucleophilic substitution of an alkyl halide with a cyanide salt (e.g., NaCN or KCN) to form a nitrile, which is then hydrolyzed under acidic or basic conditions to the carboxylic acid. msu.edulibretexts.org This approach adds one carbon atom to the starting material. For this synthesis, one could start with 3-(1-bromoethyl)oxolane, convert it to the corresponding nitrile, and then hydrolyze it to obtain 2-(oxolan-3-yl)propanoic acid. This method is generally effective for primary and secondary alkyl halides. libretexts.org

Table 3: Comparison of Carboxylation Methods

| Method | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Grignard Carboxylation | Mg, CO₂, H₃O⁺ | Organomagnesium compound youtube.com | Adds one carbon; forms a C-C bond; sensitive to protic functional groups. libretexts.orglibretexts.org |

| Nitrile Hydrolysis | NaCN, H₃O⁺ or OH⁻ | Nitrile (R-C≡N) msu.edu | Adds one carbon; proceeds via Sₙ2 reaction; less sensitive to steric hindrance than some Grignard reactions. libretexts.org |

| Malonic Ester Synthesis | Diethyl malonate, Base, Alkyl halide, H₃O⁺, Heat | Alkylated malonic ester | Versatile for making α-substituted acids; involves multiple steps including alkylation, hydrolysis, and decarboxylation. |

Optimization of Reaction Conditions and Scaling Strategies for this compound Production

The efficient synthesis of this compound on both laboratory and industrial scales hinges on the meticulous optimization of reaction parameters and the development of robust scaling strategies. Key considerations include the choice of catalysts, solvents, temperature, and purification techniques to maximize yield and purity while ensuring economic viability and operational safety.

Catalytic Processes and Their Application in Efficient Synthesis

Catalysis plays a pivotal role in the synthesis of complex molecules like this compound, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. While specific catalytic systems for the direct synthesis of this compound are not extensively documented in publicly available literature, insights can be drawn from the synthesis of analogous α-hydroxy acids.

For related compounds, transition metal catalysts are often employed. For instance, in the synthesis of 3-aryl-2-hydroxy propanoic acid derivatives, palladium on carbon (Pd/C) is utilized for debenzylation steps under hydrogen pressure. Such catalytic hydrogenation is a common and effective method for removing protecting groups in multi-step syntheses. The efficiency of these catalysts is highly dependent on the catalyst loading, solvent system, temperature, and hydrogen pressure.

Microwave-assisted synthesis represents another catalytic approach that can significantly accelerate reaction times. For the synthesis of 3-hydroxy-2-oxindoles, a related class of compounds, microwave irradiation has been shown to reduce reaction times from hours to minutes. mdpi.com The optimization of such a process would involve screening different solvents and bases to achieve the highest yield. In one study, the use of dioxane as a solvent and triethylamine (B128534) as a base under microwave irradiation proved to be effective. mdpi.com

The table below illustrates a hypothetical optimization of a key catalytic step in a potential synthetic route to this compound, based on methodologies for analogous compounds.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd/C (5 mol%) | Methanol | 25 | 12 | 75 |

| 2 | Raney Nickel | Ethanol (B145695) | 50 | 8 | 82 |

| 3 | Platinum(IV) oxide | Acetic Acid | 25 | 10 | 88 |

| 4 | Rhodium on Alumina | Dichloromethane | 30 | 6 | 91 |

This is a hypothetical data table based on typical catalytic hydrogenation reactions for analogous compounds.

Advanced Purification Techniques for Achieving High Chemical Purity

Achieving high chemical purity is critical for the application of this compound. Standard purification techniques like column chromatography are often employed. For instance, in the synthesis of 3-aryl-2-hydroxy propanoic acid derivatives, column chromatography using a silica (B1680970) gel stationary phase and a mobile phase of petroleum ether and acetone (B3395972) is a common practice. google.com

For chiral compounds, the separation of enantiomers is a significant challenge. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for this purpose. Polysaccharide-based chiral columns are widely used for the separation of enantiomers of various chiral acids. nih.gov The choice of the mobile phase, often a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol or 2-propanol, is crucial for achieving good separation. nih.gov The elution order of the enantiomers can even be influenced by the type of polysaccharide backbone (cellulose or amylose) and the nature of the polar modifier. nih.gov

Preparative chromatography can be employed for larger-scale purification. In some cases, crystallization can be an effective method for obtaining highly pure material, especially if the desired compound forms well-defined crystals. The choice of solvent for crystallization is critical and is often determined empirically.

The following table outlines various purification techniques and their applicability to achieving high-purity this compound.

| Purification Technique | Stationary Phase/Medium | Mobile Phase/Solvent | Purity Achieved |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | >95% |

| Preparative HPLC | C18 Reverse Phase | Acetonitrile/Water | >98% |

| Chiral HPLC | Polysaccharide-based CSP | n-Hexane/Isopropanol | >99% (for each enantiomer) |

| Crystallization | Ethanol/Water | - | >99.5% |

This is a representative data table illustrating common purification methods and achievable purities for analogous hydroxy acids.

Comparative Analysis of Synthetic Routes for Analogous Oxolan-3-yl-Substituted Propanoic Acid Derivatives

While a dedicated, optimized synthetic route for this compound is not prominently detailed in the literature, a comparative analysis of synthetic pathways for analogous compounds provides valuable insights into potential strategies. These routes often involve multi-step sequences that can be adapted for the target molecule.

One common approach for the synthesis of α-hydroxy acids is the diazotization of α-amino acids. For example, (S)-2-hydroxy-3-(o-methylphenyl)propanoic acid has been synthesized from 2-methyl-L-phenylalanine hydrochloride via a diazotization reaction with sodium nitrite (B80452) in an acidic medium. google.com This method has the advantage of retaining the stereochemistry of the starting material. However, a drawback can be the use of potentially toxic reagents. google.com

Another versatile strategy involves the ring-opening of epoxides. The synthesis of 3-aryl-2-hydroxy propanoic acid derivatives often commences with the regioselective ring-opening of an epoxide with a Grignard reagent, followed by a series of functional group manipulations including O-alkylation, debenzylation, and oxidation. google.com This approach allows for the introduction of diverse substituents.

The table below provides a comparative overview of different synthetic routes to analogous hydroxy propanoic acid derivatives.

| Synthetic Route | Key Starting Materials | Key Reactions | Advantages | Disadvantages |

| Diazotization of Amino Acids | α-Amino Acid, Sodium Nitrite | Diazotization | Stereospecificity | Use of potentially toxic reagents, may require column purification. google.com |

| Epoxide Ring-Opening | Epoxide, Grignard Reagent | Regioselective Ring-Opening, Oxidation | High versatility, good control over stereochemistry | Multi-step synthesis, may require protecting groups. google.com |

| Hydroarylation | 3-(Furan-2-yl)propenoic acid, Arene | Friedel-Crafts type reaction | Direct C-C bond formation | Requires strong acid catalysts (e.g., TfOH), potential for side reactions. mdpi.com |

| Biocatalytic Hydroxylation | (R)-2-phenoxypropionic acid | Microbial hydroxylation | Environmentally friendly, high selectivity | Requires specific microbial strains and optimized fermentation conditions. nih.gov |

This comparative analysis highlights the trade-offs between different synthetic strategies in terms of efficiency, stereocontrol, and environmental impact. The development of an optimal synthesis for this compound would likely involve a careful consideration of these factors and potentially the exploration of novel catalytic systems.

Chemical Reactivity and Transformational Pathways of 2 Hydroxy 2 Oxolan 3 Yl Propanoic Acid

Exploration of Reaction Mechanisms Involving the Oxolane Ring System in 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

The oxolane ring, a cyclic ether, is generally stable but can undergo specific reactions under certain conditions, particularly those involving ring-opening or substitution.

While direct oxidation of the oxolane ring in this compound is not a commonly documented transformation, analogous cyclic ethers can be oxidized under specific conditions. Strong oxidizing agents can potentially cleave the ring. However, selective oxidation to an oxo derivative (a lactone) would likely involve a multi-step process, possibly initiated by the modification of the other functional groups to direct the reaction. For instance, oxidation could be facilitated by neighboring group participation after transformation of the carboxylic acid.

The oxolane ring is relatively resistant to reduction. However, under forcing conditions with strong reducing agents, ring cleavage can occur. More commonly, reductive modifications would target the carboxylic acid group first. Subsequent functional group interconversions could then be performed on the resulting alcohol. Ring-opening of the oxolane moiety can also be achieved under specific catalytic conditions, often involving Lewis acids, which can activate the ether oxygen for nucleophilic attack. nih.gov

The carbons of the oxolane ring are not highly susceptible to direct nucleophilic or electrophilic substitution due to the low reactivity of the C-O bonds. Ring-opening reactions, however, are a form of nucleophilic substitution on the carbon atoms adjacent to the ether oxygen. researchgate.net These reactions are typically acid-catalyzed, which protonates the ether oxygen and makes the adjacent carbons more electrophilic and susceptible to attack by nucleophiles. researchgate.netresearchgate.net This can lead to the formation of functionalized, open-chain products.

Investigation of the Alpha-Hydroxy Carboxylic Acid Functional Group Reactivity in this compound

The alpha-hydroxy carboxylic acid group is a versatile functional moiety that can undergo a variety of transformations. wikipedia.org

As with other carboxylic acids, the carboxyl group of this compound can be readily converted into esters, amides, and anhydrides.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) yields the corresponding ester.

Amidation: Activation of the carboxylic acid (e.g., by conversion to an acyl chloride or through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC)) followed by reaction with an amine will produce the corresponding amide.

Anhydride Formation: Dehydration of two molecules of the carboxylic acid, typically by heating with a strong dehydrating agent, can lead to the formation of a carboxylic anhydride.

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst | Ester |

| Amidation | Amine (R'-NH2), Coupling Agent | Amide |

| Anhydride Formation | Dehydrating Agent | Anhydride |

Alpha-hydroxy acids can undergo characteristic dehydration and decarboxylation reactions. wikipedia.org

Dehydration: Upon heating, 2-hydroxy acids can undergo intermolecular dehydration to form a cyclic dimeric ester known as a lactide. britannica.com Intramolecular dehydration is also possible, which would lead to the formation of an α,β-unsaturated carboxylic acid. britannica.com

Decarboxylation: Alpha-hydroxy acids are susceptible to acid-catalyzed decarbonylation, which results in the formation of carbon monoxide, a ketone or aldehyde, and water. wikipedia.org Oxidative decarboxylation can also occur, leading to the formation of a ketone.

| Pathway | Conditions | Major Products |

|---|---|---|

| Intermolecular Dehydration | Heating | Lactide (Cyclic Dimer) |

| Intramolecular Dehydration | Heating | α,β-Unsaturated Carboxylic Acid |

| Decarbonylation | Acid, Heat | Ketone/Aldehyde, Carbon Monoxide, Water |

| Oxidative Decarboxylation | Oxidizing Agent | Ketone |

Rational Design and Synthesis of Chemically Modified this compound Derivatives

The strategic modification of this compound offers a pathway to a diverse range of derivatives with potentially tailored chemical and physical properties. The presence of three key functional regions—the carboxylic acid, the tertiary alcohol, and the oxolane ring—provides multiple avenues for rational design and synthesis. These modifications can be broadly categorized into alterations of the propanoic acid backbone, functionalization of the oxolane ring, and changes in the molecule's stereochemistry. Such derivatization is crucial for exploring the structure-activity relationships of this compound and developing new chemical entities with specific applications.

Strategies for Modification at the Propanoic Acid Backbone

The propanoic acid backbone of this compound, which includes the carboxylic acid and the tertiary hydroxyl group, is a prime target for chemical modification to alter solubility, reactivity, and biological activity. Key strategies focus on reactions involving these two functional groups.

Esterification and Amide Bond Formation: The carboxylic acid moiety is readily converted into a variety of esters and amides. Esterification can be achieved through classic Fischer esterification with various alcohols under acidic catalysis, or through reaction with alkyl halides in the presence of a base. google.com Amide formation is typically accomplished by activating the carboxylic acid, for example with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS), followed by reaction with a primary or secondary amine. nih.govacs.org These modifications can significantly impact the polarity and pharmacokinetic properties of the resulting derivatives. However, the presence of the adjacent tertiary hydroxyl group can sometimes lead to side reactions, such as the formation of homobislactones, particularly with certain activating agents. nih.gov

Reactions of the Tertiary Hydroxyl Group: The tertiary hydroxyl group can be a target for etherification or acylation to introduce different functionalities. However, direct substitution at this sterically hindered center can be challenging.

Oxidation and Decarboxylation: The α-hydroxy acid functionality is susceptible to oxidative cleavage. osf.io Strong oxidizing agents can lead to the cleavage of the carbon-carbon bond between the hydroxyl- and carboxyl-bearing carbons, resulting in decarboxylation and the formation of a ketone. nih.govcdnsciencepub.comrsc.org The reaction conditions can be tuned to control the extent of oxidation. For instance, enzymatic oxidation offers a milder alternative to chemical methods. derpharmachemica.comresearchgate.net The oxidative decarboxylation of α-hydroxy acids can also be achieved using reagents like bromine water. cdnsciencepub.comubc.ca

A summary of potential modifications at the propanoic acid backbone is presented in the table below.

| Modification Strategy | Reagents and Conditions | Potential Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 2-hydroxy-2-(oxolan-3-yl)propanoate |

| Amide Formation | Amine, Coupling Agents (e.g., EDC, HOBt) | N-substituted 2-hydroxy-2-(oxolan-3-yl)propanamide |

| Oxidative Decarboxylation | Strong Oxidizing Agent (e.g., KMnO₄) | 1-(Oxolan-3-yl)ethan-1-one |

Functionalization of the Oxolane Ring for Targeted Properties

The oxolane (tetrahydrofuran) ring provides another site for modification, allowing for the introduction of various substituents to modulate the molecule's properties. rsc.org

C-H Functionalization: Direct functionalization of the C-H bonds of the tetrahydrofuran (B95107) ring is a powerful strategy. rsc.org Photocatalytic methods, for instance, can enable the site-selective introduction of functional groups at the α-position to the ether oxygen. rsc.org This can include the formation of new carbon-carbon or carbon-heteroatom bonds. acs.orgthieme-connect.com

Ring-Opening Reactions: Under certain conditions, the oxolane ring can undergo ring-opening reactions. This typically requires activation by strong acids or Lewis acids and can lead to the formation of linear derivatives with new functional groups at either end. researchgate.netnih.gov The regioselectivity of the ring-opening can be influenced by the substitution pattern on the ring and the nature of the attacking nucleophile.

Substitution Reactions on Pre-functionalized Rings: If starting with a pre-functionalized oxolane ring, standard nucleophilic or electrophilic substitution reactions can be employed to introduce a wider array of functional groups. wikipedia.orgwikipedia.orgbyjus.comlibretexts.orgmasterorganicchemistry.com

The table below outlines some potential strategies for functionalizing the oxolane ring.

| Functionalization Strategy | Reagents and Conditions | Potential Product |

| α-C-H Vinylation | Alkyne, Photocatalyst (e.g., Eosin Y), Light | 2-Hydroxy-2-(2-vinyl-oxolan-3-yl)propanoic acid derivative |

| Ring-Opening | Strong Acid (e.g., HBr) | 2-(4-Bromobutoxy)-2-hydroxypropanoic acid derivative |

Influence of Stereochemical Changes on Derivative Reactivity

This compound possesses two stereocenters: one at the carbon bearing the hydroxyl and carboxyl groups (C2 of the propanoic acid) and another at the point of attachment of the propanoic acid to the oxolane ring (C3 of the oxolane). This results in the possibility of four stereoisomers. The specific stereochemistry can significantly influence the reactivity and properties of the derivatives.

Diastereoselective Synthesis: The synthesis of specific stereoisomers often requires diastereoselective methods. nih.govacs.orgresearchgate.net For example, the relative stereochemistry of substituents on the tetrahydrofuran ring can direct the outcome of subsequent reactions. acs.org

Influence on Lactonization: The spatial arrangement of the hydroxyl and carboxylic acid groups can affect the rate and feasibility of intramolecular cyclization to form a lactone. The formation of γ-butyrolactones from γ-hydroxy acids is a well-established reaction, and the stereochemistry of the starting material can influence the stereochemistry of the resulting lactone. researchgate.netnih.govnih.govmdpi.comresearchgate.net Chiral catalysts can be employed to achieve enantioselective lactonization. nih.govresearchgate.net

Impact on Biological Activity: In a biological context, the stereochemistry of a molecule is often critical for its interaction with chiral macromolecules such as enzymes and receptors. Therefore, the synthesis of enantiomerically pure derivatives is of high importance for developing compounds with specific biological activities.

The following table summarizes the potential influence of stereochemistry on the properties of the derivatives.

| Stereochemical Aspect | Influence on Reactivity and Properties |

| Relative Stereochemistry of Substituents | Can direct the approach of reagents in subsequent reactions, leading to diastereoselective outcomes. |

| Absolute Stereochemistry (Enantiomers) | Can lead to different rates of reaction with chiral reagents or catalysts and will likely result in different biological activities. |

| Conformational Preferences | The stereochemistry will dictate the preferred three-dimensional shape of the molecule, which can influence intramolecular reactions like lactonization. |

Stereochemical Investigations of 2 Hydroxy 2 Oxolan 3 Yl Propanoic Acid

Determination of Absolute and Relative Configuration at the Chiral Centers of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

The molecule this compound possesses two chiral centers, leading to the existence of four possible stereoisomers. The determination of the absolute and relative configuration of these stereoisomers is fundamental to understanding their distinct chemical and biological properties. While specific experimental data for this exact compound is not extensively available in public literature, the methodologies for such determinations are well-established in the field of stereochemistry.

Techniques such as X-ray crystallography provide unambiguous assignment of the absolute configuration of a chiral molecule by mapping the three-dimensional arrangement of its atoms. For this compound, obtaining a single crystal of a pure stereoisomer or a derivative would be a primary objective for crystallographic analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or through the formation of diastereomeric derivatives, is another powerful tool. By observing the differences in chemical shifts and coupling constants of the protons and carbons near the chiral centers, the relative stereochemistry can often be deduced. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlations that help to elucidate the spatial relationships between different parts of the molecule, further aiding in the assignment of relative configuration.

Table 1: Potential Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C3 (oxolane ring) |

| Diastereomer 1 (Enantiomer A) | R | R |

| Diastereomer 1 (Enantiomer B) | S | S |

| Diastereomer 2 (Enantiomer C) | R | S |

| Diastereomer 2 (Enantiomer D) | S | R |

Enantioselective Synthetic Methodologies and Chiral Resolution Techniques for this compound

The synthesis of enantiomerically pure this compound is crucial for evaluating the specific properties of each stereoisomer. This can be achieved through either enantioselective synthesis, which aims to produce a single enantiomer directly, or through the resolution of a racemic mixture.

Enantioselective synthesis could potentially be approached by using chiral auxiliaries or catalysts. For instance, an asymmetric aldol-type reaction between a chiral derivative of pyruvic acid and 3-oxolanal could be a viable route. The choice of chiral catalyst or auxiliary would be critical in directing the stereochemical outcome of the reaction.

Chiral resolution is a more traditional but effective method for separating enantiomers. This typically involves the reaction of the racemic acid with a chiral resolving agent, such as a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically pure acids. Chiral chromatography, using a chiral stationary phase, is another powerful technique for the analytical and preparative-scale separation of the enantiomers.

Conformational Analysis and Interconversion Studies of this compound Stereoisomers

The three-dimensional shape, or conformation, of this compound stereoisomers is not static and can influence their reactivity and biological activity. The oxolane (tetrahydrofuran) ring can adopt various puckered conformations, such as the envelope and twist forms. The substituents on the ring will preferentially occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain.

Computational modeling, using methods like density functional theory (DFT), can be employed to calculate the relative energies of different conformations and to predict the most stable geometries for each stereoisomer. These theoretical studies can provide insights into the preferred spatial arrangement of the hydroxyl, carboxyl, and methyl groups around the chiral centers.

Experimental techniques like variable-temperature NMR spectroscopy can be used to study the dynamics of conformational interconversion. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for processes such as ring puckering and rotation around single bonds.

Impact of Stereochemistry on Molecular Recognition and Intermolecular Interactions

The specific three-dimensional arrangement of functional groups in each stereoisomer of this compound will dictate how it interacts with other chiral molecules, such as proteins, enzymes, or chiral stationary phases in chromatography. This principle of molecular recognition is fundamental to many biological processes and analytical separation techniques.

The hydroxyl and carboxyl groups of the molecule are capable of forming hydrogen bonds, which are highly directional interactions. The precise spatial positioning of these groups in a particular stereoisomer will determine its ability to form a stable complex with a binding partner. For example, in a biological context, only one enantiomer might fit correctly into the active site of an enzyme to elicit a specific response.

The study of these interactions can be carried out using various techniques. For instance, co-crystallization of a pure stereoisomer with a target protein followed by X-ray diffraction analysis can reveal the detailed intermolecular interactions at the atomic level. In solution, techniques like isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of binding, providing information on the strength and nature of the interaction.

Advanced Spectroscopic and Computational Characterization of 2 Hydroxy 2 Oxolan 3 Yl Propanoic Acid

Comprehensive Spectroscopic Elucidation of the Molecular Structure of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Spectroscopic analysis is fundamental to confirming the molecular structure of this compound, with each technique offering unique information about its atomic and functional group composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-resolution NMR spectroscopy is an indispensable tool for mapping the proton (¹H) and carbon-¹³ (¹³C) environments within the this compound molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and splitting patterns can be predicted based on the analysis of similar chemical structures, such as propanoic acid and its derivatives. docbrown.info

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons of the methyl group, the oxolane ring, and the hydroxyl and carboxylic acid groups. The protons on the oxolane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. docbrown.info

¹³C NMR: The carbon NMR spectrum would display seven unique resonances corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing at the lowest field (around 170-180 ppm). The quaternary carbon attached to the hydroxyl and carboxyl groups would also have a characteristic chemical shift. The remaining signals would correspond to the methyl group and the four carbons of the oxolane ring.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented below:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 170 - 180 |

| Quaternary Carbon (-C(OH)-) | - | 70 - 80 |

| Methyl Group (-CH₃) | ~1.2 (doublet) | 20 - 30 |

| Oxolane Ring (-CH₂-O-) | 3.5 - 4.0 (multiplet) | 65 - 75 |

| Oxolane Ring (-CH₂-) | 1.8 - 2.2 (multiplet) | 25 - 35 |

| Oxolane Ring (-CH-) | 2.3 - 2.8 (multiplet) | 40 - 50 |

Mass Spectrometry for Exact Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the exact molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₇H₁₂O₄), the predicted monoisotopic mass is 160.0736 Da. uni.lu

High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thus verifying the elemental composition. Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), the carboxyl group (COOH), and cleavage of the carbon-carbon bonds. The oxolane ring may also undergo characteristic ring-opening fragmentations.

Predicted mass-to-charge ratios (m/z) for various adducts in mass spectrometry are provided in the table below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 161.08084 |

| [M+Na]⁺ | 183.06278 |

| [M-H]⁻ | 159.06628 |

| [M+NH₄]⁺ | 178.10738 |

| [M+K]⁺ | 199.03672 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carboxyl, and ether functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid is anticipated to produce a strong, sharp peak around 1700-1725 cm⁻¹. docbrown.info The C-O stretching vibrations of the ether in the oxolane ring and the alcohol and carboxylic acid groups would appear in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum, and the C-C backbone of the molecule would give rise to characteristic signals. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

Key expected vibrational frequencies are summarized below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Carboxylic Acid (-COOH) | C=O stretch | 1700 - 1725 (strong) |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Ether (-O-) | C-O stretch | 1050 - 1150 |

| Alkyl (C-H) | C-H stretch | 2850 - 3000 |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide accurate bond lengths, bond angles, and conformational details of this compound. While a crystal structure for this specific compound is not publicly available, studies on analogous molecules, such as other substituted hydantoins, have demonstrated the utility of this method in elucidating their solid-state structures, including intermolecular interactions like hydrogen bonding. nih.gov

Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would reveal the conformation of the oxolane ring (e.g., envelope or twist conformation) and the relative stereochemistry of the chiral centers. Furthermore, it would provide insight into the packing of the molecules in the crystal lattice and the nature of the intermolecular hydrogen bonding network, which is expected to be extensive due to the presence of the carboxylic acid and hydroxyl groups.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry offers a powerful approach to complement experimental data and to investigate the properties of molecules at a theoretical level.

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure, stability, and reactivity of this compound. ijnc.ir These calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to aid in spectral assignment.

Furthermore, computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity, with the HOMO and LUMO energies relating to its ability to donate and accept electrons, respectively. Electrostatic potential maps can also be generated to visualize the charge distribution and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. Such computational studies have been applied to other propanoic acid derivatives to understand their reactivity. ijnc.ir

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and dynamic behavior of this compound in a simulated physiological environment. By numerically solving Newton's equations of motion for the atoms of the molecule, MD simulations provide a trajectory of atomic positions and velocities over time, offering insights into the molecule's flexibility and preferred shapes.

The initial step in this computational study involves the generation of a three-dimensional structure of this compound. This is followed by the selection of a suitable force field, such as AMBER or CHARMM, which defines the potential energy of the system as a function of its atomic coordinates. The molecule is then placed in a simulation box, typically filled with water molecules to mimic an aqueous environment, and the system is neutralized with ions.

Energy minimization is performed to relieve any steric clashes or unfavorable geometries in the initial setup. Subsequently, the system is gradually heated to a target temperature (e.g., 300 K) and equilibrated to ensure it reaches a stable state. The production phase of the MD simulation is then carried out for a duration sufficient to sample a wide range of conformational states, often on the order of nanoseconds to microseconds.

Analysis of the resulting trajectory reveals the conformational landscape of this compound. Techniques such as Principal Component Analysis (PCA) can be employed to identify the dominant modes of motion and visualize the accessible conformational space. galaxyproject.orgnumberanalytics.com Clustering algorithms are used to group similar conformations, revealing the most populated and thus energetically favorable states of the molecule.

Table 1: Hypothetical Conformational Analysis Data from a 100 ns Molecular Dynamics Simulation of this compound.

| Conformational State | Population (%) | Key Dihedral Angle (Cα-C-O-H) (degrees) | Oxolane Ring Pucker | Description |

|---|---|---|---|---|

| 1 | 45 | -60 | Twist (T) | Most stable conformation with an intramolecular hydrogen bond between the hydroxyl and carboxyl groups. |

| 2 | 30 | 180 | Envelope (E) | An extended conformation where the functional groups are oriented away from each other. |

| 3 | 15 | 60 | Twist (T) | A less populated conformation with a different hydrogen bonding network involving water molecules. |

| 4 | 10 | -120 | Envelope (E) | A minor conformation with a distinct orientation of the oxolane ring relative to the side chain. |

In Silico Prediction of Potential Molecular Interactions and Binding Sites

In silico methods are instrumental in predicting the potential molecular interactions of this compound with biological macromolecules, such as proteins, and in identifying putative binding sites. nih.govnih.gov These computational approaches can guide experimental studies and provide hypotheses about the molecule's mechanism of action.

A common strategy involves the use of molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This requires a three-dimensional structure of the target protein, which can be obtained from experimental sources like the Protein Data Bank (PDB) or generated through homology modeling.

Various docking algorithms can be employed, which use different search strategies and scoring functions to evaluate the binding affinity of various ligand poses within the protein's binding pocket. The scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction.

The predicted binding modes can be visualized to analyze the specific molecular interactions between this compound and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The hydroxyl and carboxyl groups of the compound are likely to act as key hydrogen bond donors and acceptors, while the oxolane ring can participate in hydrophobic interactions.

In the absence of a known target protein, inverse docking or target fishing methods can be utilized. These approaches screen the compound against a large library of protein structures to identify potential binding partners. Furthermore, various web servers and software tools are available that predict potential binding sites on a protein's surface based on its geometric and physicochemical properties. nih.gov These methods can identify pockets and cavities that are likely to accommodate a small molecule like this compound.

Machine learning and deep learning models are also increasingly being used to predict protein-ligand interactions and binding sites, often trained on large datasets of known complexes. frontiersin.org These methods can capture complex patterns and relationships that are not easily discernible through traditional scoring functions.

Table 2: Hypothetical In Silico Prediction of Interactions with a Putative Kinase Target.

| Binding Site Residue | Interaction Type | Interacting Group on Compound | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Lys72 | Hydrogen Bond | Carboxyl Oxygen | -7.5 |

| Asp184 | Hydrogen Bond | Hydroxyl Group | |

| Val57 | Hydrophobic | Oxolane Ring | |

| Leu135 | Hydrophobic | Methyl Group |

Biological and Biochemical Research on 2 Hydroxy 2 Oxolan 3 Yl Propanoic Acid

Investigations into Enzyme-Substrate Interactions and Binding Mechanisms Involving 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

No publicly available scientific literature could be found that investigates the interactions between this compound and any enzyme.

Kinetic Characterization of Enzymatic Transformations Utilizing or Modifying the Compound

There are no studies detailing the kinetic parameters (e.g., K_m, V_max, k_cat) of any enzymatic reaction involving this compound as a substrate or modulator.

Structural Biology Approaches to Elucidate Enzyme-2-Hydroxy-2-(oxolan-3-yl)propanoic acid Complexes

No structural data, such as X-ray crystallography or NMR spectroscopy, exists for this compound bound to an enzyme. Consequently, there is no information on its binding mode, active site interactions, or conformational changes induced upon binding.

Exploration of Potential Roles in Metabolic Pathways and Biochemical Processes

There is no scientific evidence to suggest a role for this compound in any known metabolic or biochemical pathway.

Potential Biosynthetic Origins and Enzymatic Degradation Pathways

The biosynthetic origin of this compound has not been described in the literature. Similarly, no enzymatic pathways for its degradation or catabolism have been identified.

Identification as a Metabolite or Precursor within Biological Systems

This compound has not been identified as an endogenous metabolite or a precursor molecule in any studied biological system, including microorganisms, plants, or animals.

Mechanistic Studies on Molecular Targets and Signaling Pathways Influenced by this compound

No research has been published that investigates the molecular targets of this compound or its influence on any cellular signaling pathways.

Data Tables

Due to the absence of experimental data for this compound in the specified research areas, no data tables can be generated.

In Vitro Studies on Isolated Cellular Components and Recombinant Proteins

In Vivo Studies in Model Organisms Focused on Biochemical Effects

A comprehensive literature search yielded no reports of in vivo studies involving the administration of this compound to model organisms. Therefore, information regarding its absorption, distribution, metabolism, excretion (ADME) profile, and its systemic biochemical effects in a living system is currently unavailable.

Comparative Biochemical Activity and Enzyme Inhibition Studies with Structural Analogs

While research exists on various structural analogs of propanoic acid, no studies have been found that specifically compare the biochemical activity or enzyme inhibition profile of this compound with these related molecules. Such comparative studies would be crucial for understanding the structure-activity relationships and identifying the key chemical moieties responsible for any potential biological effects.

Analytical Methodologies for the Characterization and Quantification of 2 Hydroxy 2 Oxolan 3 Yl Propanoic Acid

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, speed, and sensitivity. jneonatalsurg.com Method development and validation are critical steps to ensure that analytical procedures are suitable for their intended purpose, adhering to standards of accuracy, precision, and linearity. jneonatalsurg.comwjpmr.com

The separation of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid can be achieved using both reverse-phase (RP) and normal-phase (NP) HPLC, with optimization tailored to the compound's physicochemical properties.

Reverse-Phase (RP) HPLC: This is the most common mode used for polar to moderately non-polar compounds. For this compound, a C18 column is a suitable stationary phase. pensoft.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. pensoft.netnih.gov Adjusting the pH of the buffer is crucial; for a carboxylic acid, maintaining a pH around 3.0 can suppress ionization and lead to better peak shape and retention. pensoft.net Validation of the RP-HPLC method involves assessing parameters such as precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). pensoft.netresearchgate.net

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase, such as hexane, often with a polar modifier like 2-propanol or ethanol (B145695). chromatographyonline.com This technique is particularly useful for separating isomers and can offer different selectivity compared to RP-HPLC. The concentration of the polar modifier is a key parameter for controlling retention and resolution. researchgate.net

| Parameter | Reverse-Phase (RP) Conditions | Normal-Phase (NP) Conditions |

|---|---|---|

| Stationary Phase (Column) | C18 (e.g., 150 x 4.6 mm, 5 µm) | Silica (B1680970) or Cyano-bonded |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | n-Hexane:2-Propanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Column Temperature | 30 °C | Ambient |

This compound possesses a chiral center, making it exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, as they may exhibit different biological activities. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most effective method for this purpose. nih.gov

Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support (e.g., Chiralpak® and Chiralcel® columns), are widely and successfully used for resolving enantiomers of acidic compounds. researchgate.netpravara.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. chromatographyonline.com

Method development for chiral separations often involves screening different CSPs and mobile phases. chromatographyonline.com For acidic compounds, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to achieve good peak shape and resolution. chromatographyonline.com Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase conditions can be employed, with the choice depending on the specific CSP and analyte. researchgate.netnih.gov The elution order of the enantiomers can sometimes be reversed by changing the type of alcohol modifier in the mobile phase (e.g., from ethanol to 2-propanol) or by adjusting the column temperature. researchgate.net

| Parameter | Condition Details |

|---|---|

| Chiral Stationary Phases (CSPs) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) |

| Mobile Phase (Normal Phase) | n-Hexane / 2-Propanol (or Ethanol) with 0.1% Trifluoroacetic Acid (TFA) |

| Detection | UV (e.g., 210-220 nm) or Polarimeter |

| Flow Rate | 0.5 - 1.0 mL/min |

Application of Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com Due to the low volatility of this compound, which contains polar hydroxyl and carboxylic acid functional groups, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable compound.

Common derivatization strategies for compounds containing hydroxyl and carboxyl groups include:

Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic proton of the carboxyl and hydroxyl groups into trimethylsilyl (TMS) esters and ethers.

Esterification: Reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding methyl ester. This is often followed by acylation of the hydroxyl group.

Once derivatized, the compound can be analyzed by GC, typically using a fused-silica capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS). semanticscholar.org Hyphenation with Mass Spectrometry (GC-MS) is particularly advantageous as it provides not only quantitative data but also structural information from the mass spectrum, enabling confident identification of the analyte and any related impurities. semanticscholar.orgnih.gov The mass spectrometer operates by ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio. ethz.ch

| Parameter | Condition Details |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane) |

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | Initial 50°C (1 min), ramp at 10°C/min to 310°C, hold for 5 min |

| Injector Temperature | 280°C |

| MS Ion Source Temp. | 250°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Exploration of Capillary Electrophoresis and Other Advanced Separation Techniques for the Compound

Capillary Electrophoresis (CE) is an alternative and complementary technique to HPLC and GC, offering high efficiency, short analysis times, and minimal sample consumption. mdpi.com It is particularly well-suited for the analysis of charged species like carboxylic acids. mdpi.com In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated in a fused-silica capillary under the influence of a high electric field. The separation is based on differences in the electrophoretic mobility of the analytes.

For this compound, analysis would be performed in its anionic (deprotonated) form using a background electrolyte (BGE) with a pH above its pKa, such as a borate or phosphate buffer. To achieve chiral separation, a chiral selector can be added to the BGE. nih.gov Cyclodextrins (CDs), particularly derivatized ones like hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used for the enantioseparation of acidic compounds in CE. nih.gov

Quantitative Analytical Methods for Academic and Research Samples

Beyond chromatographic methods, simpler quantitative techniques can be developed for routine analysis in academic and research settings, especially for high-throughput screening.

Spectrophotometric Assays: Direct UV-Vis spectrophotometry is likely not sensitive or selective for this compound, as it lacks a significant chromophore. However, an indirect colorimetric assay could be developed. This might involve a chemical reaction where the analyte quantitatively produces a colored product or consumes a colored reagent. For example, derivatization with a chromogenic reagent that specifically reacts with the hydroxyl or carboxyl group could be employed. The resulting color intensity, measured with a spectrophotometer, would be proportional to the analyte concentration.

Fluorometric Assays: These assays offer higher sensitivity compared to spectrophotometry. Similar to colorimetric methods, a fluorometric assay for this compound would likely require derivatization. A non-fluorescent reagent (a fluorogenic probe) that reacts with the analyte to produce a highly fluorescent product could be used. The fluorescence intensity, measured with a fluorometer at specific excitation and emission wavelengths, would correlate with the concentration of the compound. semanticscholar.org The development of such an assay would need to carefully optimize reaction conditions like pH, temperature, and reagent concentrations to ensure a reliable and reproducible quantitative method. researchgate.net

Mass Spectrometry-Based Quantification Techniques

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the principal techniques employed for the quantification of small organic acids. For a polar compound such as this compound, LC-MS would be a primary approach, likely utilizing electrospray ionization (ESI) in negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion.

Predicted mass spectrometry data for this compound and its common adducts have been calculated and are presented in Table 1. These values are instrumental for setting up selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments for quantification. uni.lu The monoisotopic mass of the compound is 160.07356 Da. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|

For GC-MS analysis, derivatization of the polar hydroxyl and carboxylic acid groups would be necessary to increase the volatility and thermal stability of the analyte. Common derivatization agents for such functional groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents.

Considerations for Sample Preparation and Matrix Effects in Diverse Research Matrices

The development of a robust quantitative method for this compound necessitates careful consideration of sample preparation and potential matrix effects, which can significantly impact the accuracy and precision of the results. While specific protocols for this compound have not been published, general principles for the analysis of small polar molecules are applicable.

Sample Preparation:

The choice of sample preparation technique is dictated by the nature of the matrix and the concentration of the analyte. The goal is to isolate the analyte from interfering components, concentrate it, and present it in a solvent compatible with the analytical instrument.

Protein Precipitation (PPT): For biological matrices such as plasma or serum, PPT with organic solvents like acetonitrile or methanol is a common first step to remove proteins.

Liquid-Liquid Extraction (LLE): LLE can be used to extract the analyte from aqueous matrices into an immiscible organic solvent. The pH of the aqueous phase can be adjusted to optimize the partitioning of the acidic analyte.

Solid-Phase Extraction (SPE): SPE offers a more selective method for sample cleanup and concentration. For a polar compound like this compound, ion-exchange or polar-modified reversed-phase sorbents could be effective.

Matrix Effects:

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry, particularly with ESI.

Ion Suppression/Enhancement: Components of the matrix can compete with the analyte for ionization, leading to a decreased or increased signal, respectively. This can lead to inaccurate quantification.

Mitigation Strategies:

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix components is a primary strategy.

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the sample matrix can also help to correct for matrix effects.

The following table summarizes general considerations for sample preparation and matrix effects for the analysis of this compound in different matrices.

Table 2: General Considerations for Sample Preparation and Matrix Effects

| Matrix Type | Potential Sample Preparation Techniques | Common Matrix Interferences | Strategies for Mitigating Matrix Effects |

|---|

Future Research Directions and Emerging Areas for 2 Hydroxy 2 Oxolan 3 Yl Propanoic Acid

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The synthesis of complex chiral molecules like 2-Hydroxy-2-(oxolan-3-yl)propanoic acid traditionally relies on methods that may involve hazardous reagents, extensive protecting group strategies, and significant waste generation. Future research will undoubtedly prioritize the development of sustainable and green chemistry approaches to address these challenges. Key areas of focus will include the utilization of renewable starting materials, the implementation of catalytic methods, and the adoption of environmentally benign reaction conditions.

One promising avenue is the use of biomass-derived feedstocks. For instance, pentoses like L-arabinose, which are abundant in agricultural waste, can be selectively dehydrated to form chiral tetrahydrofurans without the need for protecting groups nih.govdntb.gov.ua. This strategy could be adapted to generate the oxolane ring of the target molecule. Another approach could involve starting from levoglucosenone, a cellulose-derived synthon, to produce chiral hydroxy fatty acids through a series of green reactions, including Michael additions and Baeyer–Villiger oxidations researchgate.net.

The principles of green chemistry, such as atom economy and the use of alternative solvents, will be central to these new synthetic routes. Methodologies like solvent-free reactions, biocatalysis, and the use of renewable raw materials are being increasingly adopted in pharmaceutical synthesis to minimize environmental impact bioinformation.net. For example, microwave-assisted synthesis has emerged as an energy-efficient technique that can accelerate reactions and reduce waste chemistryviews.org. The development of such methods for the synthesis of this compound and its analogues will be a critical step towards their large-scale and environmentally responsible production.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Chiral Tetrahydrofurans (Illustrative data based on analogous compounds)

| Feature | Conventional Synthesis | Green Synthesis Approach |

| Starting Material | Petroleum-based | Biomass-derived (e.g., L-arabinose) nih.govdntb.gov.ua |

| Protecting Groups | Often required | Avoided nih.govdntb.gov.ua |

| Reagents | Stoichiometric and often hazardous | Catalytic and less toxic |

| Solvents | Chlorinated solvents | Green solvents (e.g., water, ethanol) or solvent-free chemistryviews.org |

| Energy Consumption | High (prolonged heating/cooling) | Lower (e.g., microwave irradiation) chemistryviews.org |

| Waste Generation | Significant | Minimized |

Advanced Investigations into the Stereoselective Nature of Biological Recognition

The chirality of a molecule is often a critical determinant of its biological activity, as enantiomers can exhibit significantly different pharmacological and toxicological profiles nih.gov. Future research on this compound will necessitate a deep understanding of how its stereoisomers interact with biological targets. Advanced analytical techniques and biological assays will be employed to investigate the stereoselective nature of its recognition by enzymes, receptors, and other biomolecules.

Chirality plays a crucial role in the interaction between small molecules and biological systems, which are inherently chiral nih.govresearchgate.net. The distinct three-dimensional arrangement of atoms in each enantiomer of this compound will likely lead to different binding affinities and activities at biological targets. Techniques such as chiral chromatography will be essential for separating the enantiomers and evaluating their individual biological effects nih.gov.

Exploration of Novel Biocatalytic Pathways for Synthesis and Directed Transformation

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The use of enzymes for the synthesis and transformation of this compound is a promising area for future research. This could involve the de novo synthesis of the molecule from simple precursors or the selective modification of the existing structure.

Enzymatic routes for the synthesis of enantiopure α-hydroxy acids are well-established and can be adapted for the production of this compound researchgate.net. For instance, ketoacid reductases can catalyze the stereoselective reduction of an α-keto acid precursor to the desired chiral α-hydroxy acid researchgate.net. Chemo-enzymatic approaches, which combine chemical and enzymatic steps, can also be employed to create complex chiral molecules dergipark.org.trdergipark.org.tr.

Directed evolution is a powerful technique for tailoring enzymes to specific substrates and reactions kaganovichlab.comnih.govsemanticscholar.orgrcsb.orgmdpi.com. This approach could be used to develop novel enzymes that can efficiently synthesize this compound or to create variants that can perform specific transformations on the molecule, such as hydroxylations or esterifications at specific positions. The ability to evolve enzymes with desired properties opens up a vast landscape for the biocatalytic production and modification of this chiral compound.

Applications of this compound as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks, or synthons, are essential for the asymmetric synthesis of complex molecules, particularly pharmaceuticals nih.gov. This compound, with its defined stereochemistry and multiple functional groups, has the potential to be a valuable chiral building block. Future research will likely explore its application in the synthesis of novel bioactive compounds and natural products.

The tetrahydrofuran (B95107) motif is present in a wide range of biologically active natural products, including polyketide marine drugs researchgate.netnih.gov. The unique substitution pattern of this compound could provide access to novel analogues of these natural products. Its carboxylic acid and hydroxyl groups offer versatile handles for further chemical transformations, allowing for its incorporation into larger and more complex molecular architectures researchgate.netresearchgate.net.

The stereoselective synthesis of tetrahydrofuran derivatives is an active area of research, and the development of methods to utilize this compound as a starting material could lead to the efficient construction of polysubstituted tetrahydrofurans with high enantiomeric purity chemistryviews.orgnih.gov. The ability to control the stereochemistry of multiple centers is a hallmark of modern asymmetric synthesis, and this chiral building block could play a significant role in achieving this goal uwindsor.canih.govrsc.org.

Integration into Advanced Computational Design Platforms for Predicting and Discovering Novel Derivatives with Tailored Bioactivity

Computational methods are increasingly being used in drug discovery and materials science to predict the properties of new molecules and to guide their design. Integrating this compound into advanced computational design platforms is a key future direction that could accelerate the discovery of novel derivatives with tailored bioactivity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound derivatives with their biological activity researchgate.netresearchgate.netnih.gov. These models can then be used to predict the activity of virtual compounds, allowing for the in silico screening of large libraries of potential derivatives.

Molecular docking simulations can provide insights into how these molecules bind to specific protein targets bioinformation.netnih.govacs.orgacs.orgnih.gov. By understanding the binding modes and key interactions, researchers can design new derivatives with improved affinity and selectivity. The combination of QSAR and molecular docking can be a powerful strategy for the rational design of new bioactive compounds based on the this compound scaffold dovepress.comekb.eg.

Q & A